4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Overview
Description
4-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, a thiadiazole ring, and a phenylbutanamide backbone
Preparation Methods
The synthesis of 4-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Sulfonylation: The bromophenyl intermediate is then reacted with a sulfonyl chloride to form the sulfonyl derivative.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately and then coupled with the sulfonyl derivative.
Final Coupling: The final step involves coupling the thiadiazole-sulfonyl intermediate with a phenylbutanamide derivative under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. The sulfonyl group and thiadiazole ring are key functional groups that can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide can be compared with similar compounds such as:
4-[(4-Bromophenyl)sulfonyl]morpholine: This compound shares the bromophenyl and sulfonyl groups but differs in the rest of its structure.
Phenylboronic Acid Derivatives: These compounds have similar aromatic structures and are used in coupling reactions.
Indole Derivatives: Indole derivatives have diverse biological activities and can be compared in terms of their medicinal chemistry applications.
The uniqueness of 4-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide lies in its combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3S2/c1-3-20-24-25-21(30-20)23-19(27)13-16(15-7-5-4-6-8-15)14-26(2)31(28,29)18-11-9-17(22)10-12-18/h4-12,16H,3,13-14H2,1-2H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHWSFWQSHYISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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